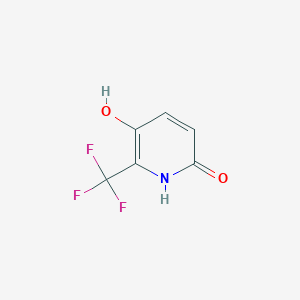

3,6-Dihydroxy-2-(trifluoromethyl)pyridine

Descripción general

Descripción

3,6-Dihydroxy-2-(trifluoromethyl)pyridine is an organic compound characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it a valuable intermediate in organic synthesis and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong bases to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like methyl iodide for methylation reactions.

Major Products:

Oxidation: Formation of 3,6-diketone-2-(trifluoromethyl)pyridine.

Reduction: Formation of 3,6-dihydroxy-2-(trifluoromethyl)piperidine.

Substitution: Formation of 3,6-dimethoxy-2-(trifluoromethyl)pyridine.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Pesticide Development

One of the primary applications of 3,6-dihydroxy-2-(trifluoromethyl)pyridine is in the development of agrochemicals, particularly as an active ingredient in pesticides. The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them more effective against pests.

- Fluazinam : This fungicide, derived from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), exhibits potent antifungal properties. It interferes with the respiratory biochemistry of fungi and shows higher efficacy compared to traditional chlorine-based fungicides .

- Pyridalyl : Another derivative containing the trifluoromethyl pyridine structure, pyridalyl is noted for its superior pest control properties compared to conventional insecticides. Its synthesis involves a condensation reaction that incorporates trifluoromethyl pyridine as a building block .

| Compound | Type | Active Ingredient | Application |

|---|---|---|---|

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop protection against fungi |

| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine | Pest control |

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has increasingly recognized the potential of trifluoromethyl pyridines in drug design. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure .

- Tipranavir : This antiretroviral drug used for HIV treatment is synthesized using a 2,5-CFT building block. Its mechanism involves inhibiting the HIV protease enzyme, showcasing the therapeutic potential of trifluoromethyl pyridines .

- Antitumor Agents : Several compounds containing the TFMP structure are currently undergoing clinical trials for their antitumor properties. The incorporation of fluorine is believed to enhance the selectivity and potency of these agents .

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Tipranavir | HIV | Inhibits HIV protease enzyme |

| Various TFMPs | Cancer | Antitumor activity through selective targeting |

Case Study 1: Fluazinam Development

Fluazinam was developed through a series of synthetic steps involving the transformation of 2,3-DCTF into an active fungicide. The compound's effectiveness was evaluated in field trials against various fungal pathogens, demonstrating significant reductions in disease incidence compared to untreated controls.

Case Study 2: Tipranavir Clinical Trials

Tipranavir underwent extensive clinical trials to assess its efficacy and safety profile in HIV-infected patients. Results indicated that it significantly reduced viral load compared to baseline levels and was well-tolerated among participants.

Mecanismo De Acción

The mechanism of action of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s binding affinity to specific enzymes and receptors .

Comparación Con Compuestos Similares

- 2-Hydroxy-6-(trifluoromethyl)pyridine

- 2-Hydroxy-3-(trifluoromethyl)pyridine

- 2,6-Dihydroxy-4-(trifluoromethyl)pyridine

Uniqueness: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and the trifluoromethyl group in specific positions on the pyridine ring enhances its versatility in various chemical transformations and applications .

Actividad Biológica

3,6-Dihydroxy-2-(trifluoromethyl)pyridine (CAS No. 1227579-13-6) is a pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to the pyridine ring. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes .

- Polypharmacology : The compound's ability to interact with multiple biological targets suggests that it may possess polypharmacological properties, making it a candidate for further drug development .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antibiotics .

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound effectively inhibits the activity of certain enzymes. For instance, it was found to inhibit Dihydropteroate Synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The inhibition constant (Ki) was calculated to be approximately 0.5 µM, indicating strong binding affinity .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

- Drug Development : As a scaffold for designing new antimicrobial agents or enzyme inhibitors.

- Bioconjugation Techniques : Its reactive functional groups can be utilized in bioconjugation processes to attach biomolecules for therapeutic applications .

Propiedades

IUPAC Name |

5-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)5-3(11)1-2-4(12)10-5/h1-2,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYKBIGTWOAQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.